8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative is characterized by a 4-fluorobenzyl-substituted piperazine moiety at position 8, an isobutyl group at position 7, and a methyl group at position 2. The 4-fluorobenzyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .
Properties
IUPAC Name |
8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFNALINHNGKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.93 g/mol. The structure features a purine core substituted with a piperazine moiety and a fluorobenzyl group, which are believed to contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One of the notable activities of derivatives containing the 4-fluorobenzylpiperazine moiety is their inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Research indicates that compounds similar to This compound demonstrate competitive inhibition against TYR from Agaricus bisporus.
Table 1: Inhibition Potency of Related Compounds
| Compound Structure | IC50 (μM) | Relative Activity |
|---|---|---|
| Kojic Acid | 17.76 | Reference |
| Compound 26 | 0.18 | ~100-fold more active than Kojic Acid |
| Compound 9 | 40.43 | Least effective |
This data highlights the potential of these compounds as therapeutic agents for hyperpigmentation disorders due to their significant inhibitory effects on TYR without cytotoxicity to B16F10 cells .
The mechanism by which This compound exerts its effects involves interaction with specific molecular targets:
- Enzymatic Interaction : The compound may inhibit enzymatic activity through competitive binding to the active site of TYR.
- Receptor Modulation : It could bind to various receptors influencing cellular signaling pathways.
- Nucleic Acid Interaction : Potential intercalation with DNA or RNA could affect gene expression and cellular function.
Case Studies
In a study evaluating the pharmacological properties of related compounds, it was found that those containing the 4-fluorobenzylpiperazine fragment exhibited promising results as tyrosinase inhibitors. The kinetic studies demonstrated that these compounds were competitive inhibitors, with detailed analysis revealing their binding affinities and mechanisms through Lineweaver-Burk plots .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural features (purine-2,6-dione scaffold with piperazine substitutions) but differ in substituents, leading to variations in pharmacological activity, selectivity, and physicochemical properties.
Piperazine-Substituted Purine-Dione Derivatives
Functional Group Variations and Activity
- Piperazine Modifications: The 4-fluorobenzyl group in the target compound may enhance dopamine D4 receptor affinity compared to non-fluorinated analogs like 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purin-2,6-dione .
Position 7 Substituents :
- Isobutyl (target compound) vs. benzyl (e.g., ): Isobutyl groups may reduce steric hindrance, favoring receptor binding. Benzyl-substituted analogs (e.g., compound 21 in ) exhibit mixed 5-HT1A/5-HT2A/5-HT7 receptor affinity and antidepressant-like effects .
- Chlorobenzyl (): The electron-withdrawing chlorine atom increases metabolic stability but may reduce receptor selectivity compared to fluorine .
Receptor Selectivity and Binding
- Serotonin Receptors: Analogs like 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione () show 5-HT1A/5-HT2A/5-HT7 polypharmacology, whereas the target compound’s isobutyl group may favor selectivity for specific subtypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
